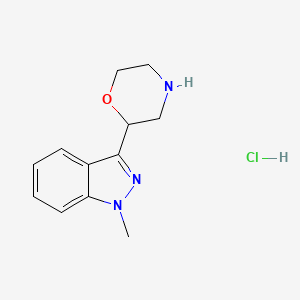
2-(1-Methylindazol-3-yl)morpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Methylindazol-3-yl)morpholine;hydrochloride” is a chemical compound. It is a methylated intermediate which may be demethylated to provide an inhibitor of catechol-O-methyltransferase useful in the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of morpholine, a related compound, features both amine and ether functional groups. Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .Chemical Reactions Analysis
The chemical reactions of morpholine, a related compound, involve electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of morpholine, a related compound, include a weak ammonia-like or fish-like odor, a density of 1.007 g/cm³, a melting point of -5 °C, a boiling point of 129 °C, and solubility in water .Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives have been extensively studied for their pharmacological potential. The compound's structure allows for a broad spectrum of pharmacological activities, making it a valuable moiety in medicinal chemistry. For instance, piperazine and morpholine analogs have been synthesized and evaluated for their therapeutic potential, showcasing a wide range of pharmacophoric activities including antimicrobial, anticancer, and antidiabetic properties (Al-Ghorbani Mohammed et al., 2015). Additionally, morpholine and pyran derivatives are known for their chemical and pharmacological interest, offering a promising avenue for the design of novel drugs with enhanced efficacy and specificity (M. Asif & M. Imran, 2019).
Biochemical Applications
In the realm of biochemistry, morpholine and its derivatives have been explored for their interaction with various biological targets. The structural diversity of these compounds allows for the modulation of a wide range of biological pathways, contributing to their utility in addressing complex diseases. The exploration of morpholine-based compounds in biochemical research has led to the identification of novel mechanisms of action, offering insights into the development of targeted therapies.
Material Science and Biomedical Applications
Morpholine derivatives also play a role in material science and biomedical applications. Their unique chemical properties can be harnessed for the development of biomaterials and coatings that are biocompatible and offer specific interactions with biological systems. For example, phosphorus-containing polymers incorporating morpholine units have been highlighted for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for various biomedical applications (S. Monge et al., 2011).
Safety And Hazards
Direcciones Futuras
Indole-based compounds, which include “2-(1-Methylindazol-3-yl)morpholine;hydrochloride”, are very important among heterocyclic structures due to their biological and pharmaceutical activities. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
2-(1-methylindazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-10-5-3-2-4-9(10)12(14-15)11-8-13-6-7-16-11;/h2-5,11,13H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMLNNZVTVFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylindazol-3-yl)morpholine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

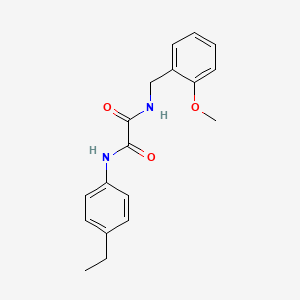
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2659334.png)
![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)
![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
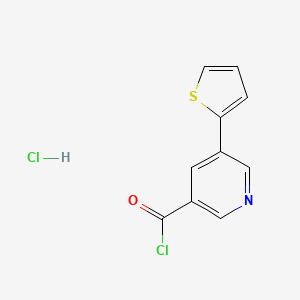
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate](/img/structure/B2659343.png)
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)
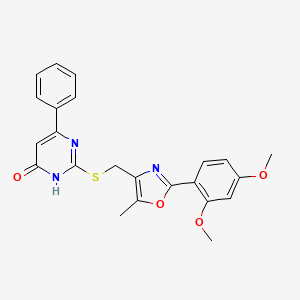
![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)
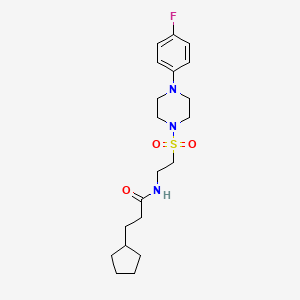
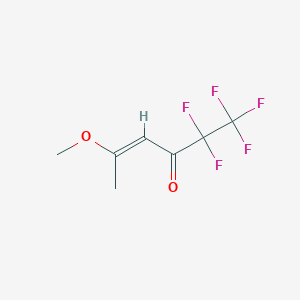

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)